An In-depth Technical Guide to (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate. This versatile chiral building block, also widely known as γ-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA), is a pivotal intermediate in the synthesis of polypeptides and other complex organic molecules. Its unique structural features make it a valuable tool in drug discovery and materials science.
Core Chemical Properties
(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is a white to off-white solid that is sensitive to moisture and should be handled under an inert atmosphere to prevent hydrolysis.[1] The presence of the benzyl group enhances its hydrophobicity, rendering it soluble in various organic solvents like dichloromethane and dimethylformamide.[1]
Table 1: Physicochemical Properties of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate
| Property | Value | Reference(s) |
| CAS Number | 3190-71-4 | [2] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][2] |
| Molecular Weight | 263.25 g/mol | [1][2] |
| Melting Point | 97-98 °C | |
| Density | 1.293 g/cm³ (predicted) | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in dichloromethane and dimethylformamide | [1] |
| Storage Temperature | -20°C, under nitrogen |
Table 2: Spectroscopic Data of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate
| Spectroscopic Data | Value | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.36 (Ar-H), 6.50 (N-H), 5.14 (CH₂-benzylic), 4.37 (C-H), 2.60 (γ-CH₂), 2.27 and 2.13 (β-CH₂) | [3] |
| FTIR (cm⁻¹) | 1866 and 1773 (anhydride C=O stretching) | [3] |
Synthesis and Characterization: Experimental Protocols
The most common and efficient method for the synthesis of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate involves the cyclization of L-glutamic acid γ-benzyl ester using triphosgene.
Experimental Protocol: Synthesis of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate
Materials:
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L-glutamic acid γ-benzyl ester (4.0 g)
-
Triphosgene (2.5 g)
-
Anhydrous ethyl acetate (120 mL)
-
Hexane (2 L)
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Nitrogen gas supply
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a flask equipped with a condenser and under a nitrogen atmosphere, dissolve 4.0 g of L-glutamic acid γ-benzyl ester in 120 mL of anhydrous ethyl acetate.[3]
-
Add 2.5 g of triphosgene to the solution.[3]
-
Heat the reaction mixture to 105 °C and maintain for 2 hours.[3]
-
After 2 hours, cool the reaction mixture and precipitate the product by adding it to 2 L of cold hexane (-20 °C) overnight.[3]
-
Filter the crude product and redissolve it in 250 mL of ethyl acetate.
-
Recrystallize the product from hexane at -20 °C. Repeat the recrystallization process five times to obtain the purified γ-benzyl-L-glutamate N-carboxy anhydride (BGNCA).[3]
-
Dry the final product under vacuum at 40 °C overnight.[3]
Characterization:
The structure and purity of the synthesized compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. The ¹H NMR spectrum in CDCl₃ should show characteristic peaks at δ 7.36 (aromatic protons), 6.50 (NH proton), 5.14 (benzylic CH₂), 4.37 (α-CH), 2.60 (γ-CH₂), and 2.27, 2.13 (β-CH₂).[3] The FTIR spectrum should exhibit strong carbonyl stretching bands for the anhydride group at approximately 1866 cm⁻¹ and 1773 cm⁻¹.[3]
Applications in Research and Development
(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is a cornerstone in the synthesis of advanced biomaterials and therapeutic peptides due to its ability to undergo controlled polymerization and its utility as a protected amino acid derivative.
Ring-Opening Polymerization (ROP) for Polypeptide Synthesis
The N-carboxyanhydride (NCA) moiety of the molecule allows for facile ring-opening polymerization, a powerful technique for producing well-defined polypeptides with controlled molecular weights and low polydispersity.[4] This method is significantly faster than traditional solid-phase peptide synthesis and can be performed in an open vessel, making it suitable for the efficient parallel synthesis of polypeptide libraries.[4]
Experimental Protocol: Ring-Opening Polymerization of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate
Materials:
-
(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (BLG-NCA)
-
Initiator (e.g., n-hexylamine or hexamethyldisilazane (HMDS))
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Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Nitrogen gas supply
Procedure:
-
In a glovebox or under a nitrogen atmosphere, dissolve the desired amount of BLG-NCA in the anhydrous solvent.
-
Add the initiator (e.g., n-hexylamine) to the solution. The monomer-to-initiator ratio will determine the degree of polymerization.[5]
-
Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (can be as short as 5 minutes for fast initiators).[4][5]
-
The polymerization can be monitored by techniques such as FTIR (disappearance of the NCA anhydride peaks) or NMR.
-
Precipitate the resulting poly(γ-benzyl-L-glutamate) (PBLG) in a non-solvent like methanol or ether.
-
Filter and dry the polymer under vacuum.
The resulting PBLG can be further modified by deprotection of the benzyl group to yield poly(L-glutamic acid), a water-soluble and biocompatible polymer with numerous applications in drug delivery and tissue engineering.
